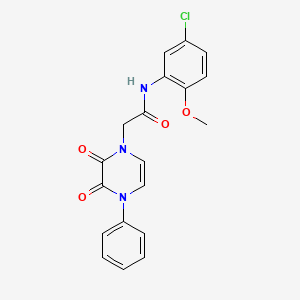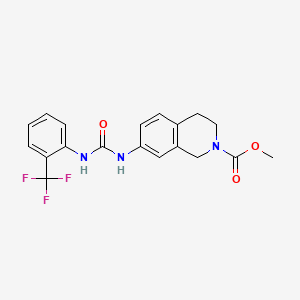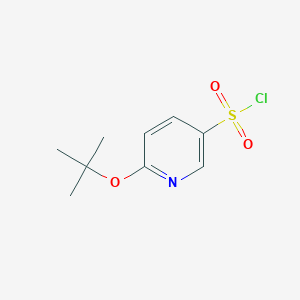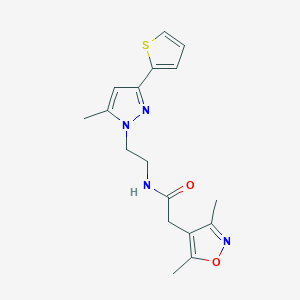![molecular formula C17H17NO2 B2675203 N-Methyl-N-[(3-phenylphenyl)methyl]oxirane-2-carboxamide CAS No. 2411273-85-1](/img/structure/B2675203.png)
N-Methyl-N-[(3-phenylphenyl)methyl]oxirane-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Methyl-N-[(3-phenylphenyl)methyl]oxirane-2-carboxamide, commonly known as MPEP, is a selective antagonist for the metabotropic glutamate receptor subtype 5 (mGluR5). It has been extensively studied for its potential use in the treatment of various neurological and psychiatric disorders.
Mécanisme D'action
MPEP selectively binds to the allosteric site of N-Methyl-N-[(3-phenylphenyl)methyl]oxirane-2-carboxamide, preventing its activation by glutamate. This results in a decrease in intracellular calcium levels and a reduction in downstream signaling pathways. MPEP does not affect other glutamate receptors, such as NMDA and AMPA receptors.
Biochemical and Physiological Effects
MPEP has been shown to modulate various physiological processes, including synaptic plasticity, neuronal excitability, and inflammation. It has also been shown to improve cognitive function and reduce anxiety-like behaviors in animal models. However, the exact mechanisms underlying these effects are still not fully understood.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using MPEP in lab experiments is its selectivity for N-Methyl-N-[(3-phenylphenyl)methyl]oxirane-2-carboxamide. This allows for specific modulation of this receptor without affecting other glutamate receptors. However, MPEP has a relatively short half-life and can be rapidly metabolized in vivo, which can limit its effectiveness in certain experiments. Additionally, MPEP has low solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several potential future directions for the study of MPEP. One area of interest is the development of more potent and selective N-Methyl-N-[(3-phenylphenyl)methyl]oxirane-2-carboxamide antagonists for use in clinical settings. Additionally, further research is needed to fully understand the mechanisms underlying the effects of MPEP on various physiological processes. Finally, the potential use of MPEP in combination with other drugs for the treatment of neurological and psychiatric disorders should be explored further.
In conclusion, MPEP is a selective antagonist for this compound that has been extensively studied for its potential use in the treatment of various neurological and psychiatric disorders. Its selectivity for this compound makes it a valuable tool for studying the role of this receptor in physiological processes. However, further research is needed to fully understand the mechanisms underlying its effects and to develop more potent and selective this compound antagonists for clinical use.
Méthodes De Synthèse
The synthesis of MPEP involves the reaction of 3-phenylbenzylamine with epichlorohydrin and N-methylacetamide in the presence of a base. The product is then purified through recrystallization. The yield of the synthesis is around 60%, and the purity of the product can be as high as 98%.
Applications De Recherche Scientifique
MPEP has been widely used in scientific research for its selective antagonism of N-Methyl-N-[(3-phenylphenyl)methyl]oxirane-2-carboxamide. This receptor is involved in various physiological processes, including learning and memory, synaptic plasticity, and pain modulation. MPEP has been shown to improve cognitive function and reduce anxiety-like behaviors in animal models of Alzheimer's disease and anxiety disorders. It has also been studied for its potential use in the treatment of drug addiction, depression, and schizophrenia.
Propriétés
IUPAC Name |
N-methyl-N-[(3-phenylphenyl)methyl]oxirane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO2/c1-18(17(19)16-12-20-16)11-13-6-5-9-15(10-13)14-7-3-2-4-8-14/h2-10,16H,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWLCLMFBRIVDAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC(=CC=C1)C2=CC=CC=C2)C(=O)C3CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-[3-(propan-2-yl)-1H-pyrazol-5-yl]piperidine](/img/structure/B2675120.png)
![Tert-butyl N-[1-(6-chloropyridazine-3-carbonyl)piperidin-4-yl]carbamate](/img/structure/B2675122.png)






![Methyl 2-(3-chlorobenzo[b]thiophene-2-carboxamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2675134.png)
![1-(tert-butyl)-5-(3,4-dichlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2675136.png)
![6-Cyclopropyl-2-({1-[6-(trifluoromethyl)pyridine-3-carbonyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2675138.png)


![methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-[4-(tert-butoxy)phenyl]propanoate](/img/structure/B2675142.png)
